molecular formula C16H17N3O3S B562921 5-O-Desmethyl Omeprazole-d3 CAS No. 1189679-99-9

5-O-Desmethyl Omeprazole-d3

Cat. No.: B562921
CAS No.: 1189679-99-9
M. Wt: 334.408
InChI Key: TWXDTVZNDQKCOS-HPRDVNIFSA-N
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Description

5-O-Desmethyl Omeprazole-d3 is a labeled metabolite of Omeprazole, which is an antiulcerative compound. It is used primarily in research settings, particularly in the field of proteomics. The compound has a molecular formula of C16H14D3N3O3S and a molecular weight of 334.41 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 5-O-Desmethyl Omeprazole-d3 involves the demethylation of Omeprazole. This process typically requires the use of deuterated reagents to introduce the deuterium atoms into the molecule. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the demethylation process .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

5-O-Desmethyl Omeprazole-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-O-Desmethyl Omeprazole-d3 is widely used in scientific research, particularly in the following areas:

Mechanism of Action

The mechanism of action of 5-O-Desmethyl Omeprazole-d3 is similar to that of Omeprazole. It acts by inhibiting the hydrogen-potassium ATPase enzyme system (proton pump) in the gastric parietal cells, thereby reducing gastric acid secretion. This inhibition is achieved through the formation of a covalent bond with the cysteine residues of the proton pump, leading to its inactivation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-O-Desmethyl Omeprazole-d3 is unique due to the presence of deuterium atoms, which makes it particularly useful in metabolic studies. The deuterium labeling allows for the precise tracking of the compound and its metabolites in biological systems, providing valuable insights into the pharmacokinetics and dynamics of Omeprazole .

Properties

IUPAC Name

2-[[3,5-dimethyl-4-(trideuteriomethoxy)pyridin-2-yl]methylsulfinyl]-3H-benzimidazol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3S/c1-9-7-17-14(10(2)15(9)22-3)8-23(21)16-18-12-5-4-11(20)6-13(12)19-16/h4-7,20H,8H2,1-3H3,(H,18,19)/i3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWXDTVZNDQKCOS-HPRDVNIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C(=NC=C1C)CS(=O)C2=NC3=C(N2)C=C(C=C3)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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